molecular formula C12H20N4O3 B13113849 N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide

N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide

Cat. No.: B13113849
M. Wt: 268.31 g/mol
InChI Key: LISPGJUEFOFQTG-UHFFFAOYSA-N
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Description

N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes an amino group, an isobutyl group, and a propionamide group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide typically involves multiple steps. One common method includes the initial formation of the tetrahydropyrimidine ring, followed by the introduction of the isobutyl and amino groups. The final step involves the attachment of the propionamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance the production rate and reduce costs. The use of high-throughput screening can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes an isobutyl group and a propionamide group attached to the tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]propanamide

InChI

InChI=1S/C12H20N4O3/c1-5-8(17)14-9-10(13)16(6-7(2)3)12(19)15(4)11(9)18/h7H,5-6,13H2,1-4H3,(H,14,17)

InChI Key

LISPGJUEFOFQTG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N(C(=O)N(C1=O)C)CC(C)C)N

Origin of Product

United States

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